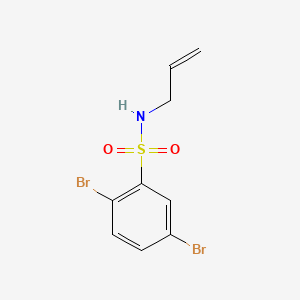

N-allyl-2,5-dibromobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

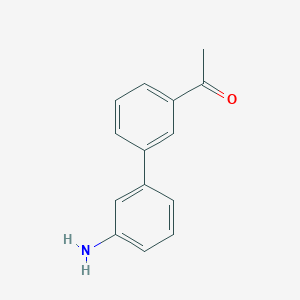

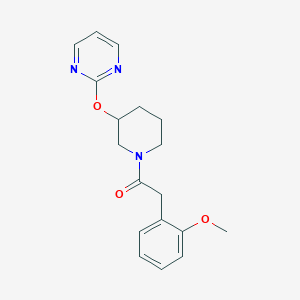

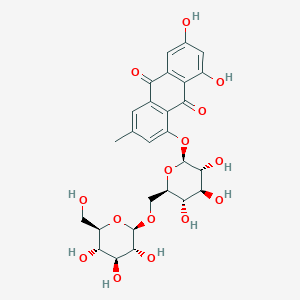

N-allyl-2,5-dibromobenzenesulfonamide is a chemical compound with the molecular formula C6H5Br2NO2S . It falls under the category of organic building blocks and is primarily used in synthetic chemistry and pharmaceutical research . The compound’s structure consists of a benzene ring substituted with two bromine atoms, a sulfonamide group, and an allyl functional group.

Physical And Chemical Properties Analysis

科学的研究の応用

Catalysis and Organic Synthesis

Sulfonamide-substituted compounds, including those similar to N-allyl-2,5-dibromobenzenesulfonamide, have been explored for their roles in catalysis and organic synthesis. For instance, sulfonamide-substituted iron phthalocyanines have been investigated for their solubility, stability, and potential as oxidation catalysts. These compounds show remarkable stability under oxidative conditions and have been used for the oxidation of olefins, such as cyclohexene and styrene, with hydrogen peroxide as the oxidant, leading to products like allylic ketones and benzaldehyde (Işci et al., 2014).

Synthesis of Fluorinated Compounds

Another study focused on the synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide, a novel [18F]NF reagent used for radiochemical transformations. This compound reacts with silyl enol ethers and allylsilanes to deliver labeled fluorinated ketones and allylic fluorides, respectively, showcasing its utility in the radiosynthesis of complex molecules like the fluorinated A ring of vitamin D3 (Teare et al., 2007).

Development of Benzosultams

Merging cross-metathesis and radical cyclization techniques has been applied to N-alkyl-N-allyl-2-bromobenzenesulfonamides, leading to the straightforward access to 4-substituted benzosultams. This process involves functionalizing the sulfonamide derivatives by selective E-cross-metathesis with various alkenes, followed by radical cyclization to yield the target compounds in moderate-to-good yields (Feuillastre et al., 2013).

Antimycobacterial Agents

Research on thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents included the synthesis of 2,4-dinitrophenylsulfonamides with tunable SO₂ release profiles. N-Benzyl-2,4-dinitrobenzenesulfonamide, for instance, demonstrated high potency in inhibiting Mycobacterium tuberculosis, highlighting the potential of sulfonamide derivatives in medicinal chemistry (Malwal et al., 2012).

特性

IUPAC Name |

2,5-dibromo-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h2-4,6,12H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVCUNJRJZAHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2,5-dibromobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)

![3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2919920.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2919924.png)